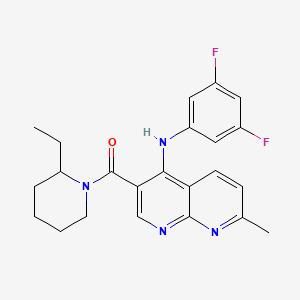

N-(3,5-difluorophenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine

Descripción

N-(3,5-difluorophenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a naphthyridine core, which is known for its biological activity and ability to interact with various molecular targets.

Propiedades

IUPAC Name |

[4-(3,5-difluoroanilino)-7-methyl-1,8-naphthyridin-3-yl]-(2-ethylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24F2N4O/c1-3-18-6-4-5-9-29(18)23(30)20-13-26-22-19(8-7-14(2)27-22)21(20)28-17-11-15(24)10-16(25)12-17/h7-8,10-13,18H,3-6,9H2,1-2H3,(H,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGKIDAOLUNAWKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC(=CC(=C4)F)F)C=CC(=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24F2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-difluorophenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine typically involves multiple steps, including the formation of the naphthyridine core and subsequent functionalization. Common synthetic routes may include:

Formation of the Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

Functionalization: Introduction of the 3,5-difluorophenyl and 2-ethylpiperidin-1-yl groups through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

N-(3,5-difluorophenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be employed to modify the functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halides or organometallic compounds under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

This compound belongs to the naphthyridine family and is characterized by its unique structural features:

- Core Structure : Naphthyridine

- Functional Groups :

- 3,5-difluorophenyl group

- 2-ethylpiperidine moiety

- Carbonyl group

The synthesis typically involves regioselective palladium-catalyzed cross-coupling reactions , which enhance its applicability in medicinal chemistry due to the functional groups that can interact with biological targets.

Antiproliferative Properties

N-(3,5-difluorophenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine has demonstrated antiproliferative activity against various cancer cell lines. Notably, it has shown efficacy against breast cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Phosphodiesterase Inhibition

The compound acts as a selective phosphodiesterase 4 inhibitor , which is relevant for treating chronic inflammatory diseases such as asthma. This mechanism of action highlights its therapeutic potential beyond oncology.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound can provide insights into its biological interactions. The following table summarizes notable compounds with similar structures and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-amino-9-[2-fluoro-3-hydroxypropyl]-7-propynylpurin | Contains a purine base | Used in cancer therapy |

| 2-methyl-4-(3-nitrophenyl)-1,4,6,8-tetrahydrothieno | Features a thieno ring | Potential anti-inflammatory effects |

| ASP3258 | Selective phosphodiesterase 4 inhibitor | Higher potency than other PDE inhibitors |

These comparisons underscore the unique structural components and biological activities of N-(3,5-difluorophenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine.

Anticancer Research

A study evaluated the antiproliferative effects of N-(3,5-difluorophenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine on various breast cancer cell lines. The results indicated that the compound inhibited cell growth significantly compared to control groups, demonstrating its potential as a lead compound for further development in cancer therapy.

Inflammatory Disease Models

In models of chronic inflammation, this compound exhibited a reduction in inflammatory markers when tested against standard treatments. The selectivity towards phosphodiesterase 4 suggests that it could offer a new avenue for treatment strategies in respiratory diseases.

Mecanismo De Acción

The mechanism of action of N-(3,5-difluorophenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

- (4-((3,5-Dichlorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(2-ethylpiperidin-1-yl)methanone

- (4-((3,5-Dimethylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(2-ethylpiperidin-1-yl)methanone

Uniqueness

The uniqueness of N-(3,5-difluorophenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine lies in its specific functional groups, which can impart distinct biological and chemical properties. The presence of difluorophenyl and naphthyridine moieties can enhance its interaction with molecular targets and improve its stability and efficacy in various applications.

Actividad Biológica

N-(3,5-difluorophenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine is a complex organic compound notable for its diverse biological activities, particularly in the fields of oncology and inflammation. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound features a naphthyridine core with a 3,5-difluorophenyl group and a 2-ethylpiperidine moiety. The synthesis typically involves regioselective palladium-catalyzed cross-coupling reactions, which enhance its medicinal chemistry potential due to the presence of various functional groups that can interact with biological targets .

Antiproliferative Properties

N-(3,5-difluorophenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine has demonstrated significant antiproliferative activity against various cancer cell lines. Notably, it has shown efficacy against breast cancer cell lines, suggesting its potential as a therapeutic agent in oncology . The compound's structure indicates possible interactions with key biological targets involved in cell proliferation and survival pathways.

Phosphodiesterase Inhibition

Additionally, this compound acts as a selective phosphodiesterase 4 (PDE4) inhibitor. PDE4 inhibitors are relevant in treating chronic inflammatory diseases such as asthma and COPD (chronic obstructive pulmonary disease) . The inhibition of PDE4 leads to increased levels of cyclic AMP (cAMP), which plays a crucial role in reducing inflammation.

The biological activity of N-(3,5-difluorophenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine is attributed to its ability to interact with various biological macromolecules. These interactions are essential for understanding its mechanism of action and therapeutic potential. Research indicates that the compound may modulate signaling pathways associated with cell growth and inflammatory responses .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented in the table below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-amino-9-[2-fluoro-3-hydroxypropyl]-7-propynylpurin | Contains a purine base; used in cancer therapy | Exhibits different biological activity profile |

| 2-methyl-4-(3-nitrophenyl)-1,4,6,8-tetrahydrothieno | Features a thieno ring; potential anti-inflammatory effects | Different mechanism of action due to thieno structure |

| ASP3258 | Selective phosphodiesterase 4 inhibitor | Higher potency than other PDE inhibitors |

This comparison highlights the distinct structural components and biological activities that set N-(3,5-difluorophenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine apart from other compounds .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of naphthyridine derivatives similar to N-(3,5-difluorophenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine. For instance:

- Antitumor Activity : A study demonstrated that compounds sharing structural features with naphthyridines exhibited significant antitumor activity against various cancer cell lines.

- Anti-inflammatory Effects : Research indicated that PDE4 inhibitors could effectively reduce inflammation markers in preclinical models of asthma .

These findings underscore the therapeutic promise of this compound class in treating cancer and inflammatory diseases.

Q & A

Basic Questions

Q. What are the key considerations for synthesizing N-(3,5-difluorophenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine in academic research?

- Methodology : Synthesis involves multi-step reactions, starting with nucleophilic substitution for fluorinated aromatic systems (e.g., using pentafluoropyridine derivatives) followed by coupling with piperidine-1-carbonyl intermediates. Reaction optimization requires controlling steric hindrance from the 3,5-difluorophenyl group and ensuring regioselectivity during naphthyridine formation. Use inert conditions (e.g., argon atmosphere) and catalysts like Pd for cross-coupling steps. Monitor purity via HPLC and confirm structural integrity via -/-NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize the electronic and steric effects of substituents in this compound?

- Methodology : Employ computational tools (e.g., DFT calculations) to map electron density distributions and steric maps. Experimentally, use Hammett substituent constants () to quantify electronic effects, and X-ray crystallography to resolve steric clashes. Compare reaction kinetics (e.g., nucleophilic substitution rates) with analogs lacking the 2-ethylpiperidine or difluorophenyl groups to isolate substituent contributions .

Q. What experimental design strategies are recommended for optimizing reaction yields?

- Methodology : Apply statistical Design of Experiments (DoE) to screen variables (temperature, solvent polarity, catalyst loading). For example, use a fractional factorial design to identify critical parameters, followed by a response surface methodology (RSM) to maximize yield. Validate predictions with small-scale trials and scale-up using continuous-flow reactors to maintain reproducibility .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in observed vs. predicted reaction pathways for this compound?

- Methodology : When experimental outcomes (e.g., unexpected byproducts) conflict with mechanistic predictions, use ab initio molecular dynamics (AIMD) to simulate reaction trajectories. Compare free energy profiles of proposed pathways and identify hidden intermediates via transition-state analysis. Validate with in situ FTIR or Raman spectroscopy to detect transient species .

Q. What advanced techniques are used to study the compound’s binding interactions with biological targets?

- Methodology : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (). For structural insights, use cryo-EM or X-ray crystallography of co-crystallized protein-ligand complexes. Pair with molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations to predict binding modes and residence times .

Q. How can researchers address discrepancies in toxicity profiles observed across in vitro and in vivo models?

- Methodology : Conduct metabolomic profiling (LC-MS/MS) to identify species-specific metabolites. Use organ-on-a-chip systems to mimic human metabolic pathways and compare with rodent data. Apply quantitative structure-activity relationship (QSAR) models to predict toxicity endpoints, refining parameters with Bayesian optimization to reconcile interspecies differences .

Q. What strategies are effective for optimizing enantioselective synthesis of this compound?

- Methodology : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) using high-throughput experimentation (HTE). Use circular dichroism (CD) spectroscopy to monitor enantiomeric excess (). For asymmetric induction, employ kinetic resolution or dynamic kinetic asymmetric transformation (DYKAT), guided by DFT-computed transition states .

Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting spectroscopic data (e.g., NMR vs. XRD) for structural validation?

- Methodology : Cross-validate using complementary techniques:

- NMR : Assign peaks via - HSQC and NOESY for spatial proximity.

- XRD : Resolve crystal packing effects that may distort solution-phase conformations.

- Computational : Compare DFT-optimized geometries with experimental data to identify dynamic vs. static structural features .

Q. What statistical frameworks are suitable for analyzing dose-response inconsistencies in pharmacological assays?

- Methodology : Apply mixed-effects models to account for inter-assay variability. Use bootstrapping to estimate confidence intervals for EC values. For non-monotonic responses, employ Bayesian hierarchical models to distinguish assay artifacts from true biological effects .

Table: Key Parameters for Reaction Optimization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.